molecular formula C9H14ClN3 B2503835 4-(Chloromethyl)-1-cyclohexyltriazole CAS No. 1247185-18-7

4-(Chloromethyl)-1-cyclohexyltriazole

Cat. No.: B2503835
CAS No.: 1247185-18-7
M. Wt: 199.68
InChI Key: INESEWNMHNHYGZ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-cyclohexyltriazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of a chloromethyl group attached to the triazole ring and a cyclohexyl group. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Scientific Research Applications

4-(Chloromethyl)-1-cyclohexyltriazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-1-cyclohexyltriazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cyclohexylamine with a chloromethylating agent, followed by cyclization with sodium azide to form the triazole ring. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like copper sulfate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the chloromethylation of cyclohexylamine and subsequent cyclization to form the triazole ring. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-1-cyclohexyltriazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or acetonitrile.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of substituted triazoles with various functional groups.

    Oxidation: Formation of triazole oxides or other oxidized derivatives.

    Reduction: Formation of dihydrotriazoles or other reduced forms.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-1-cyclohexyltriazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    1-Cyclohexyl-1H-1,2,3-triazole: Lacks the chloromethyl group but shares the cyclohexyl and triazole moieties.

    4-Methyl-1-cyclohexyltriazole: Contains a methyl group instead of a chloromethyl group.

    4-(Bromomethyl)-1-cyclohexyltriazole: Similar structure with a bromomethyl group instead of a chloromethyl group.

Uniqueness

4-(Chloromethyl)-1-cyclohexyltriazole is unique due to the presence of the chloromethyl group, which imparts specific reactivity and potential for further functionalization. This makes it a valuable intermediate in the synthesis of various derivatives and compounds with diverse applications.

Properties

IUPAC Name

4-(chloromethyl)-1-cyclohexyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3/c10-6-8-7-13(12-11-8)9-4-2-1-3-5-9/h7,9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INESEWNMHNHYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=C(N=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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